2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane
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Overview
Description
2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a dioxolane ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethyl-containing drugs, have been found to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that trifluoromethyl groups are often used in medicinal chemistry due to their ability to modulate the physicochemical properties of drug molecules .
Biochemical Pathways
Trifluoromethyl-containing compounds are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug molecules, which could potentially improve their bioavailability .
Result of Action
Trifluoromethyl-containing compounds have been associated with a wide range of biological activities, suggesting that they could have diverse effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its activity .
Preparation Methods
The synthesis of 2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane typically involves the reaction of 2-bromo-3-(trifluoromethyl)benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis reactions.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its efficacy in treating various diseases.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar compounds to 2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane include:
- 2-Bromo-3-(trifluoromethyl)pyridine
- 4-Bromo-3-(trifluoromethyl)aniline
- 3-(Trifluoromethyl)benzyl bromide
These compounds share structural similarities, such as the presence of bromine and trifluoromethyl groups. this compound is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-[2-bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c11-8-6(9-15-4-5-16-9)2-1-3-7(8)10(12,13)14/h1-3,9H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIYOTWTYVTTPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C(=CC=C2)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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